4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile
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Overview
Description
4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile is an organic compound with the molecular formula C10H7N3. It is characterized by the presence of a benzonitrile group substituted with an amino group and a cyanoethenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile typically involves the reaction of 4-aminobenzonitrile with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanoethenyl group may participate in electrophilic or nucleophilic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzonitrile: A precursor in the synthesis of 4-{[(1E)-2-cyanoeth-1-en-1-yl]amino}benzonitrile.
Rilpivirine: A compound with a similar cyanoethenyl group, used as a non-nucleoside reverse transcriptase inhibitor in HIV treatment.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
338959-90-3 |
---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-cyanoethenylamino)benzonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h1-5,7,13H |
InChI Key |
ZZWRGCTZIYLDIZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC=CC#N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC=CC#N |
solubility |
not available |
Origin of Product |
United States |
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